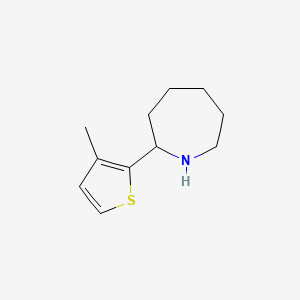
2-(3-Methyl-2-thienyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methyl-2-thienyl)azepane is a heterocyclic compound with the molecular formula C11H17NS It consists of an azepane ring, which is a seven-membered ring containing one nitrogen atom, and a thienyl group, which is a five-membered ring containing one sulfur atom and a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-2-thienyl)azepane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For example, the reaction of 3-methyl-2-thiophenecarboxaldehyde with a suitable amine, followed by cyclization, can yield the desired azepane derivative. The reaction conditions typically involve the use of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran, under reflux conditions.
Another method involves the use of multicomponent reactions, where multiple reactants are combined in a single reaction vessel to form the desired product. This approach can be advantageous due to its simplicity and efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. The use of catalysts, such as palladium or nickel complexes, can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-2-thienyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The thienyl group can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst, nitration using nitric acid and sulfuric acid, and sulfonation using sulfur trioxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced azepane derivatives.
Substitution: Halogenated, nitrated, or sulfonated thienyl derivatives.
Scientific Research Applications
2-(3-Methyl-2-thienyl)azepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-2-thienyl)azepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(3-Methyl-2-thienyl)azepane can be compared with other similar compounds, such as:
Azepines: These compounds have a similar seven-membered ring structure but may contain different substituents or heteroatoms.
Thiazepines: These compounds contain both sulfur and nitrogen atoms in the ring and exhibit different chemical and biological properties.
Benzodiazepines: These compounds have a fused benzene and diazepine ring system and are well-known for their use as anxiolytics and sedatives.
The uniqueness of this compound lies in its specific combination of a thienyl group and an azepane ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(3-methylthiophen-2-yl)azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-9-6-8-13-11(9)10-5-3-2-4-7-12-10/h6,8,10,12H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUGFZZLFOVAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2CCCCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2517435.png)

![4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2517437.png)
![5-(4-butoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2517438.png)
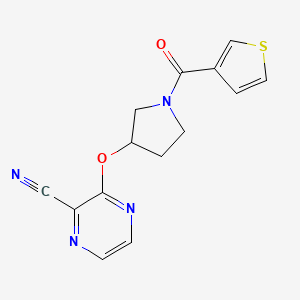

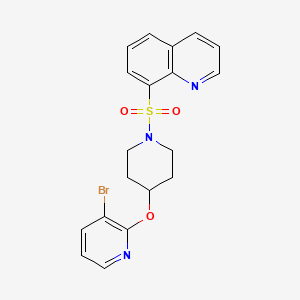
![4-(3-Fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2517448.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2517449.png)
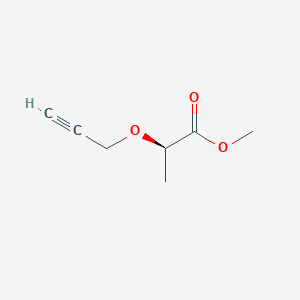
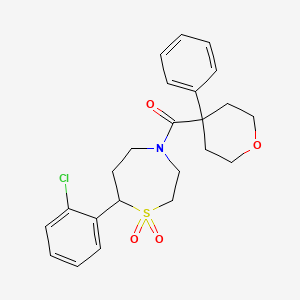
![7-Oxaspiro[4.5]decan-10-amine](/img/structure/B2517455.png)
![4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid](/img/structure/B2517456.png)
![3-oxa-7,10-diazatricyclo[3.3.3.0,1,5]undecane dihydrochloride](/img/structure/B2517458.png)
